![molecular formula C18H23ClF3NO B2650565 2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1397181-46-2](/img/structure/B2650565.png)
2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is commonly referred to as TFM-COCA or CCMI.
Mechanism of Action
The exact mechanism of action of TFM-COCA is not fully understood. However, it is believed to work by binding to the mu-opioid receptor and blocking the activity of certain neurotransmitters, such as dopamine, that are involved in the reward pathway of the brain.
Biochemical and Physiological Effects:
TFM-COCA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity, as mentioned earlier. Additionally, it has been shown to decrease locomotor activity and reduce the rewarding effects of drugs such as cocaine and morphine.
Advantages and Limitations for Lab Experiments
One advantage of using TFM-COCA in lab experiments is that it has been shown to have a high degree of selectivity for the mu-opioid receptor, which means it is less likely to have off-target effects. However, one limitation is that it has a relatively short half-life, which means it may not be effective for long-term treatments.
Future Directions
There are several potential future directions for research on TFM-COCA. One direction could be to further investigate its potential therapeutic applications in treating drug addiction. Another direction could be to study its effects on other neurotransmitters and receptors in the brain. Additionally, more research could be done to optimize the synthesis method for TFM-COCA to improve its yield and purity.
Synthesis Methods
TFM-COCA can be synthesized using a multistep process. The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde with cyclooctylmethylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to form the amine intermediate. Finally, the amine intermediate is reacted with 2-chloroacetyl chloride to form TFM-COCA.
Scientific Research Applications
TFM-COCA has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antinociceptive effects, which means it can reduce pain sensitivity. TFM-COCA has also been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and morphine.
properties
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClF3NO/c19-12-17(24)23(13-14-7-4-2-1-3-5-8-14)16-10-6-9-15(11-16)18(20,21)22/h6,9-11,14H,1-5,7-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBLWKGBOYNIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CN(C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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